molecular formula C14H24N2S2 B093205 N,N'-Dicyclohexyldithiooxamide CAS No. 122-36-1

N,N'-Dicyclohexyldithiooxamide

Cat. No.: B093205
CAS No.: 122-36-1
M. Wt: 284.5 g/mol
InChI Key: TVTXGOPUBNYSCO-UHFFFAOYSA-N
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Description

N,N’-Dicyclohexyldithiooxamide: is an organic compound that belongs to the class of dithiooxamides. It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the dithiooxamide moiety. This compound is known for its unique chemical properties and its ability to form complexes with various metal ions, making it valuable in coordination chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Modified Willgerodt–Kindler Reaction: This method involves the reaction of tetrachloroethylene with sulfur and primary or secondary amines in dimethylformamide (DMF) under mild conditions.

    Thionation of Amides: This two-step process involves the preliminary synthesis of oxalamides followed by thionation using phosphorus pentasulfide or Lawesson’s reagent.

Industrial Production Methods: The industrial production of N,N’-Dicyclohexyldithiooxamide typically follows the modified Willgerodt–Kindler reaction due to its higher efficiency and yield. The reaction is carried out at high temperatures (>100°C) for an extended period (more than 20 hours) using an excess of sulfur and amine .

Chemical Reactions Analysis

Types of Reactions:

    Complex Formation: N,N’-Dicyclohexyldithiooxamide reacts with metal salts such as mercury(II) chloride and mercury(II) thiocyanate to form mixed-ligand complexes.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N,N’-Dicyclohexyldithiooxamide exerts its effects is primarily through its ability to form stable complexes with metal ions. The presence of both soft sulfur atoms and hard nitrogen atoms in the thioamide moiety makes it a potent ligand in coordination chemistry. These interactions can influence various biochemical pathways and molecular targets, although specific pathways and targets are not extensively documented .

Comparison with Similar Compounds

  • N,N’-Dimethyldithiooxamide
  • N,N’-Diethyldithiooxamide
  • N,N’-Diphenyldithiooxamide

Comparison:

Properties

IUPAC Name

N,N'-dicyclohexylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTXGOPUBNYSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)C(=S)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059540
Record name Ethanedithioamide, N,N'-dicyclohexyl-
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Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-36-1
Record name N1,N2-Dicyclohexylethanedithioamide
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Record name N,N'-Dicyclohexyldithiooxamide
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Record name N,N'-Dicyclohexyldithiooxamide
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Record name Ethanedithioamide, N1,N2-dicyclohexyl-
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Record name Ethanedithioamide, N,N'-dicyclohexyl-
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Record name N,N'-dicyclohexyldithiooxamide
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Record name N,N'-DICYCLOHEXYLDITHIOOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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